molecular formula C12H17NO3 B14840841 4-Tert-butoxy-3-hydroxy-N-methylbenzamide

4-Tert-butoxy-3-hydroxy-N-methylbenzamide

Cat. No.: B14840841
M. Wt: 223.27 g/mol
InChI Key: UMIQULVGPRROMR-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-hydroxy-N-methylbenzamide typically involves the reaction of 4-tert-butoxy-3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Tert-butoxy-3-oxo-N-methylbenzamide.

    Reduction: 4-Tert-butoxy-3-hydroxy-N-methylbenzylamine.

    Substitution: 4-Substituted-3-hydroxy-N-methylbenzamide derivatives.

Scientific Research Applications

4-Tert-butoxy-3-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butoxy-3-hydroxybenzamide
  • 4-Tert-butoxy-3-methoxy-N-methylbenzamide
  • 4-Tert-butoxy-3-hydroxy-N-ethylbenzamide

Uniqueness

4-Tert-butoxy-3-hydroxy-N-methylbenzamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. The combination of the tert-butoxy and hydroxy groups also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-hydroxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-5-8(7-9(10)14)11(15)13-4/h5-7,14H,1-4H3,(H,13,15)

InChI Key

UMIQULVGPRROMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)NC)O

Origin of Product

United States

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